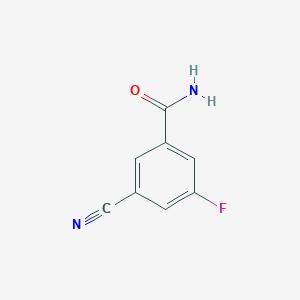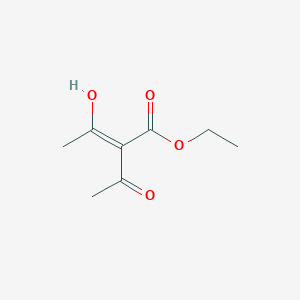
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H12N2O2·2HClThis compound is typically found as a white to light yellow powder or crystal and is known for its applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
化学反応の分析
Types of Reactions
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .
科学的研究の応用
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride
- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
Uniqueness
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is unique due to its specific functional groups and reactivity. The presence of both hydroxy and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for various applications .
特性
CAS番号 |
126596-25-6 |
|---|---|
分子式 |
C8H13ClN2O2 |
分子量 |
204.65402 |
同義語 |
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

